molecular formula C10H7F5O2 B12985644 3,4,4,4-Tetrafluoro-3-(2-fluorophenyl)butanoic acid

3,4,4,4-Tetrafluoro-3-(2-fluorophenyl)butanoic acid

Cat. No.: B12985644
M. Wt: 254.15 g/mol
InChI Key: TVARBKGHHWOQCW-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(2-fluorophenyl)butanoic acid is a fluorinated organic compound with the molecular formula C10H7F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various fields due to their stability, lipophilicity, and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(2-fluorophenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid framework. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted butanoic acid derivatives.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(2-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to its stability and resistance to metabolic degradation.

    Medicine: Investigated for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(2-fluorophenyl)butanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,4,4-Tetrafluoro-2,3-bis(trifluoromethyl)butanoic acid
  • 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid
  • m,α,α,α-Tetrafluoroacetophenone

Uniqueness

3,4,4,4-Tetrafluoro-3-(2-fluorophenyl)butanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a fluorophenyl group. This structure imparts distinct chemical properties, such as high stability and resistance to metabolic degradation, making it valuable in various applications.

Properties

Molecular Formula

C10H7F5O2

Molecular Weight

254.15 g/mol

IUPAC Name

3,4,4,4-tetrafluoro-3-(2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H7F5O2/c11-7-4-2-1-3-6(7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17)

InChI Key

TVARBKGHHWOQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)F

Origin of Product

United States

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